REACTION_CXSMILES
|
[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Type
|
CUSTOM
|
Details
|
the slake is agitated for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To prepare the aragonitic
|
Type
|
CUSTOM
|
Details
|
precipitated calcium carbonate of the invention
|
Type
|
CUSTOM
|
Details
|
to produce a slake
|
Type
|
CUSTOM
|
Details
|
to remove grit
|
Type
|
CUSTOM
|
Details
|
typically with a screen that will remove grit of about +60 mesh
|
Type
|
CUSTOM
|
Details
|
is adjusted to about 50° C
|
Type
|
ADDITION
|
Details
|
, is added
|
Type
|
ADDITION
|
Details
|
Preferably, the amount of aragonite added
|
Type
|
CUSTOM
|
Details
|
will be produced from the slake
|
Type
|
CUSTOM
|
Details
|
in about three hours
|
Duration
|
3 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-].O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Type
|
CUSTOM
|
Details
|
the slake is agitated for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To prepare the aragonitic
|
Type
|
CUSTOM
|
Details
|
precipitated calcium carbonate of the invention
|
Type
|
CUSTOM
|
Details
|
to produce a slake
|
Type
|
CUSTOM
|
Details
|
to remove grit
|
Type
|
CUSTOM
|
Details
|
typically with a screen that will remove grit of about +60 mesh
|
Type
|
CUSTOM
|
Details
|
is adjusted to about 50° C
|
Type
|
ADDITION
|
Details
|
, is added
|
Type
|
ADDITION
|
Details
|
Preferably, the amount of aragonite added
|
Type
|
CUSTOM
|
Details
|
will be produced from the slake
|
Type
|
CUSTOM
|
Details
|
in about three hours
|
Duration
|
3 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-].O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Type
|
CUSTOM
|
Details
|
the slake is agitated for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To prepare the aragonitic
|
Type
|
CUSTOM
|
Details
|
precipitated calcium carbonate of the invention
|
Type
|
CUSTOM
|
Details
|
to produce a slake
|
Type
|
CUSTOM
|
Details
|
to remove grit
|
Type
|
CUSTOM
|
Details
|
typically with a screen that will remove grit of about +60 mesh
|
Type
|
CUSTOM
|
Details
|
is adjusted to about 50° C
|
Type
|
ADDITION
|
Details
|
, is added
|
Type
|
ADDITION
|
Details
|
Preferably, the amount of aragonite added
|
Type
|
CUSTOM
|
Details
|
will be produced from the slake
|
Type
|
CUSTOM
|
Details
|
in about three hours
|
Duration
|
3 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-].O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Type
|
CUSTOM
|
Details
|
the slake is agitated for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To prepare the aragonitic
|
Type
|
CUSTOM
|
Details
|
precipitated calcium carbonate of the invention
|
Type
|
CUSTOM
|
Details
|
to produce a slake
|
Type
|
CUSTOM
|
Details
|
to remove grit
|
Type
|
CUSTOM
|
Details
|
typically with a screen that will remove grit of about +60 mesh
|
Type
|
CUSTOM
|
Details
|
is adjusted to about 50° C
|
Type
|
ADDITION
|
Details
|
, is added
|
Type
|
ADDITION
|
Details
|
Preferably, the amount of aragonite added
|
Type
|
CUSTOM
|
Details
|
will be produced from the slake
|
Type
|
CUSTOM
|
Details
|
in about three hours
|
Duration
|
3 h
|
Reaction Time |
15 min |
Name
|
milk of lime
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-].O
|
Name
|
calcium carbonate slurry
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
solids
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2:1].[Ca+2:2].C(=O)=[O:4].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2]>O>[OH-:4].[Ca+2:2].[OH-:7].[OH2:1].[C:6]([O-:9])([O-:8])=[O:7].[Ca+2:2] |f:0.1,3.4,6.7.8.9,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Type
|
CUSTOM
|
Details
|
the slake is agitated for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To prepare the aragonitic
|
Type
|
CUSTOM
|
Details
|
precipitated calcium carbonate of the invention
|
Type
|
CUSTOM
|
Details
|
to produce a slake
|
Type
|
CUSTOM
|
Details
|
to remove grit
|
Type
|
CUSTOM
|
Details
|
typically with a screen that will remove grit of about +60 mesh
|
Type
|
CUSTOM
|
Details
|
is adjusted to about 50° C
|
Type
|
ADDITION
|
Details
|
, is added
|
Type
|
ADDITION
|
Details
|
Preferably, the amount of aragonite added
|
Type
|
CUSTOM
|
Details
|
will be produced from the slake
|
Type
|
CUSTOM
|
Details
|
in about three hours
|
Duration
|
3 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-].O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |